N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
Overview
Description
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide is an organic compound with the molecular formula C12H10N4O It is known for its unique structure, which includes a dicyanoethenyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide typically involves the reaction of 4-aminobenzonitrile with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the dicyanoethenyl group. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the dicyanoethenyl intermediate and subsequent acetylation. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide involves its interaction with specific molecular targets. The dicyanoethenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}benzamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}propionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dicyanoethenyl group is particularly noteworthy for its ability to participate in electron transfer reactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9(17)16-12-4-2-11(3-5-12)15-8-10(6-13)7-14/h2-5,8,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVKGJPHHIZGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328358 | |
Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781067 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42265-38-3 | |
Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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